1,3-Dimethylnaphthalene;2,4,6-trinitrophenol
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Overview
Description
1,3-Dimethylnaphthalene;2,4,6-trinitrophenol: is a compound formed by the combination of 1,3-dimethylnaphthalene and 2,4,6-trinitrophenol. 1,3-Dimethylnaphthalene is a derivative of naphthalene with two methyl groups attached at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylnaphthalene can be synthesized through the alkylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride . The reaction typically occurs under reflux conditions to ensure complete methylation.
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions .
Industrial Production Methods: Industrial production of 1,3-dimethylnaphthalene involves catalytic processes using zeolites or other solid acid catalysts to achieve selective methylation. For 2,4,6-trinitrophenol, large-scale nitration processes are employed, often using continuous flow reactors to manage the heat and reaction kinetics .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,3-Dimethylnaphthalene can undergo oxidation to form naphthoquinones.
Substitution: Both compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium sulfide in acidic conditions.
Substitution: Bromine with iron(III) bromide as a catalyst.
Major Products:
Oxidation of 1,3-Dimethylnaphthalene: Naphthoquinones.
Reduction of 2,4,6-Trinitrophenol: Picramic acid.
Substitution of 1,3-Dimethylnaphthalene: Brominated derivatives
Scientific Research Applications
Chemistry: 1,3-Dimethylnaphthalene is used as an intermediate in organic synthesis and as a precursor for the production of dyes and pigments . 2,4,6-Trinitrophenol is used in the synthesis of explosives and as a reagent in chemical analysis .
Biology and Medicine: 2,4,6-Trinitrophenol has been studied for its potential use in biological assays and as a model compound for studying nitroaromatic compound toxicity .
Industry: 1,3-Dimethylnaphthalene is used in the production of high-performance polymers and resins. 2,4,6-Trinitrophenol is used in the manufacture of explosives and as a stabilizer for certain chemical formulations .
Mechanism of Action
The mechanism of action for 2,4,6-trinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria, leading to the disruption of ATP synthesis and the generation of heat . This property makes it a potent metabolic stimulant but also highly toxic. The molecular targets include mitochondrial proteins involved in the electron transport chain .
Comparison with Similar Compounds
2,4-Dinitrophenol: Another nitrophenol compound known for its uncoupling properties and historical use as a weight loss agent.
1,4-Dimethylnaphthalene: A structural isomer of 1,3-dimethylnaphthalene with similar chemical properties but different reactivity due to the position of the methyl groups.
Uniqueness: 1,3-Dimethylnaphthalene is unique in its selective reactivity due to the positioning of the methyl groups, making it a valuable intermediate in organic synthesis . 2,4,6-Trinitrophenol is unique for its high nitration level, making it a powerful explosive and a useful reagent in chemical analysis .
Properties
CAS No. |
109804-76-4 |
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Molecular Formula |
C18H15N3O7 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,3-dimethylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H12.C6H3N3O7/c1-9-7-10(2)12-6-4-3-5-11(12)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H |
InChI Key |
URFRBDYZODPIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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